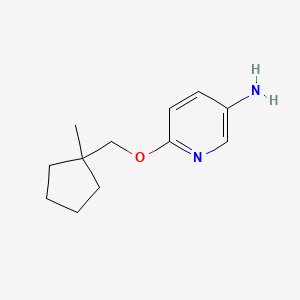
Methyl 4-(azetidine-3-carbonyl)benzoate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(azetidine-3-carbonyl)benzoate hydrochloride is a chemical compound with the molecular formula C12H14ClNO3 and a molecular weight of 255.7 g/mol . This compound is notable for its unique structure, which includes an azetidine ring, a four-membered nitrogen-containing heterocycle. Azetidines are known for their significant ring strain, which imparts unique reactivity to the compound .
Vorbereitungsmethoden
The synthesis of Methyl 4-(azetidine-3-carbonyl)benzoate hydrochloride typically involves the formation of the azetidine ring followed by its functionalization. One common synthetic route involves the reaction of 3-amino-4-aryl-azetidine with isothiocyanates in dichloromethane at ambient temperature . Another method includes the use of a base such as potassium carbonate in a solvent system of acetonitrile and methanol to yield N-sulfonylazetidine . Industrial production methods may vary, but they generally follow similar principles of ring formation and subsequent functionalization.
Analyse Chemischer Reaktionen
Methyl 4-(azetidine-3-carbonyl)benzoate hydrochloride undergoes various types of chemical reactions due to the presence of the azetidine ring and ester functional group. Common reactions include:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace a leaving group on the azetidine ring.
Ring-Opening Reactions: Due to the ring strain, azetidines are prone to ring-opening reactions, which can be catalyzed by acids or bases
Wissenschaftliche Forschungsanwendungen
Methyl 4-(azetidine-3-carbonyl)benzoate hydrochloride has several applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Wirkmechanismus
The mechanism of action of Methyl 4-(azetidine-3-carbonyl)benzoate hydrochloride is largely influenced by the reactivity of the azetidine ring. The ring strain facilitates various chemical transformations, including ring-opening and substitution reactions. These reactions can interact with molecular targets such as enzymes and receptors, leading to biological effects .
Vergleich Mit ähnlichen Verbindungen
Methyl 4-(azetidine-3-carbonyl)benzoate hydrochloride can be compared with other azetidine derivatives and similar four-membered heterocycles:
Azetidine: The parent compound, known for its ring strain and reactivity.
Aziridine: A three-membered nitrogen-containing ring with even higher ring strain and reactivity.
Pyrrolidine: A five-membered nitrogen-containing ring with lower ring strain and different reactivity.
Eigenschaften
Molekularformel |
C12H14ClNO3 |
|---|---|
Molekulargewicht |
255.70 g/mol |
IUPAC-Name |
methyl 4-(azetidine-3-carbonyl)benzoate;hydrochloride |
InChI |
InChI=1S/C12H13NO3.ClH/c1-16-12(15)9-4-2-8(3-5-9)11(14)10-6-13-7-10;/h2-5,10,13H,6-7H2,1H3;1H |
InChI-Schlüssel |
RFCHSRJMAZZUTD-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)C2CNC2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptan-7-ol](/img/structure/B13001477.png)
![5-(Chloromethyl)-2-(diethylamino)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B13001484.png)
![tert-butyldiphenylsilyl 2-{6-bromo-5-methyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-3-yl}-2-methylpropanoate](/img/structure/B13001490.png)

![Benzyl 3-amino-6,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B13001504.png)
![tert-Butyl10,10-difluoro-1,8-diazaspiro[5.5]undecane-1-carboxylate](/img/structure/B13001506.png)
![4-Fluorobicyclo[4.2.0]octa-1,3,5-trien-7-amine](/img/structure/B13001521.png)





